An In-Depth Technical Guide to 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS 1111106-00-3): Synthesis, Characterization, and Potential as a CNS-Active Agent
An In-Depth Technical Guide to 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS 1111106-00-3): Synthesis, Characterization, and Potential as a CNS-Active Agent
For Research Use Only. Not for human or veterinary use. [1]
Abstract
This technical guide provides a comprehensive overview of 5-(2,6-Dimethylphenyl)pyridin-2-ol (CAS No. 1111106-00-3), a substituted aryl-pyridin-2-one with potential applications in drug discovery and development. The guide details a probable synthetic route via a Suzuki-Miyaura cross-coupling reaction, outlines key physicochemical properties, and explores its putative pharmacological relevance, with a particular focus on its potential as an anticonvulsant agent. Detailed, step-by-step experimental protocols for its synthesis and for preliminary in-vivo anticonvulsant screening are provided to enable researchers to further investigate this compound. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to form key interactions with biological targets.[2] Substituted pyridin-2(1H)-ones, in particular, have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of an aryl substituent at the 5-position of the pyridin-2-one core creates a class of compounds with notable potential for interacting with the central nervous system (CNS).
5-(2,6-Dimethylphenyl)pyridin-2-ol, the subject of this guide, features a sterically hindered 2,6-dimethylphenyl group. This structural motif is of particular interest as the ortho-substituents can induce atropisomerism and influence the conformation of the molecule, potentially leading to unique receptor-binding profiles.[4] While specific biological data for this compound is not extensively available in the public domain, the broader class of aryl-substituted pyridines and related nitrogen-containing heterocycles has shown promise as anticonvulsant agents.[5][6] This guide, therefore, explores the synthesis and potential evaluation of 5-(2,6-Dimethylphenyl)pyridin-2-ol as a candidate for CNS-related therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(2,6-Dimethylphenyl)pyridin-2-ol is presented in Table 1. These properties are essential for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 1111106-00-3 | [1] |
| Molecular Formula | C13H13NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| SMILES | OC1=NC=C(C2=C(C)C=CC=C2C)C=C1 | [7] |
Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol
The synthesis of 5-aryl-pyridin-2-ols is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction provides a versatile and efficient method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[8] In the case of 5-(2,6-Dimethylphenyl)pyridin-2-ol, the synthesis would involve the coupling of a 5-halopyridin-2-ol derivative with 2,6-dimethylphenylboronic acid.
A common strategy involves using a protected pyridin-2-ol, such as 5-bromo-2-methoxypyridine, as the coupling partner. The methoxy group serves as a protecting group for the hydroxyl functionality and can be subsequently removed to yield the final product.
Proposed Synthetic Scheme
The proposed two-step synthesis is illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura coupling of substituted pyridines.[4]
Step 1: Synthesis of 5-(2,6-Dimethylphenyl)-2-methoxypyridine
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To a dried Schlenk flask, add 5-bromo-2-methoxypyridine (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-(2,6-dimethylphenyl)-2-methoxypyridine.
Step 2: Synthesis of 5-(2,6-Dimethylphenyl)pyridin-2-ol
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To a round-bottom flask, add the 5-(2,6-dimethylphenyl)-2-methoxypyridine obtained from Step 1.
-
Add a 48% aqueous solution of hydrobromic acid and glacial acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 5-(2,6-dimethylphenyl)pyridin-2-ol.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point (MP): To assess the purity of the final compound.
Potential Pharmacological Applications: Anticonvulsant Activity
A growing body of evidence suggests that pyridine derivatives possess significant anticonvulsant properties.[5][6] The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems implicated in seizure propagation. While direct evidence for 5-(2,6-Dimethylphenyl)pyridin-2-ol is lacking, its structural features warrant investigation into its potential as an anticonvulsant agent.
Rationale for Anticonvulsant Screening
The rationale for investigating the anticonvulsant potential of 5-(2,6-Dimethylphenyl)pyridin-2-ol is based on the following:
-
Structural Similarity to Known Anticonvulsants: The pyridine scaffold is present in several compounds with demonstrated anticonvulsant activity.
-
Lipophilicity: The presence of the dimethylphenyl group is expected to increase the lipophilicity of the molecule, which may facilitate its penetration of the blood-brain barrier, a critical requirement for CNS-active drugs.
-
Conformational Restriction: The ortho-dimethyl substitution on the phenyl ring may enforce a specific dihedral angle between the two aromatic rings, potentially leading to a higher affinity and selectivity for a specific biological target.
In-Vivo Screening for Anticonvulsant Activity
Preliminary assessment of anticonvulsant activity can be performed using well-established rodent models of epilepsy. The following workflow outlines a standard screening cascade.
Caption: Workflow for in-vivo anticonvulsant screening.
Experimental Protocols for Anticonvulsant Screening
Maximal Electroshock (MES) Test [6][9]
-
Administer the test compound intraperitoneally (i.p.) to a group of mice or rats at various doses. A vehicle control group should also be included.
-
At the time of predicted peak effect (typically 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazole (scPTZ) Test [9]
-
Administer the test compound i.p. to a group of mice or rats at various doses, including a vehicle control group.
-
At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a majority of animals (e.g., 85 mg/kg in mice).
-
Observe the animals for the onset and presence of clonic seizures (characterized by rhythmic muscle spasms) for a period of 30 minutes.
-
The absence of clonic seizures for a defined period is considered protection.
-
Calculate the ED50 for protection against PTZ-induced seizures.
Rotarod Neurotoxicity Test [6]
-
Administer the test compound i.p. to a group of mice or rats at various doses.
-
At the time of predicted peak effect, place the animals on a rotating rod (rotarod) at a set speed (e.g., 6 rpm).
-
Record the time each animal is able to maintain its balance on the rod over a period of 1-2 minutes.
-
The inability to remain on the rotarod for the duration of the test is indicative of neurotoxicity.
-
Calculate the median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxic effects.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for 5-(2,6-Dimethylphenyl)pyridin-2-ol is unavailable, general trends for anticonvulsant pyridines can be considered:
-
Aryl Substitution: The nature and position of substituents on the 5-aryl ring can significantly impact activity. Electron-withdrawing or -donating groups can modulate the electronic properties and binding interactions.
-
Pyridine Ring Substitution: Alterations to the pyridine ring, such as the introduction of other substituents, can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Conformation: As previously mentioned, the steric hindrance from the 2,6-dimethylphenyl group is a key feature. Exploring other ortho-substituted analogs could provide valuable insights into the importance of this conformational constraint for biological activity.
Conclusion and Future Directions
5-(2,6-Dimethylphenyl)pyridin-2-ol represents an intriguing, yet underexplored, chemical entity with potential for development as a CNS-active agent. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation. The proposed in-vivo screening cascade offers a clear path for evaluating its potential anticonvulsant activity.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of 5-(2,6-Dimethylphenyl)pyridin-2-ol to confirm its structure and purity.
-
In-Vivo Evaluation: The execution of the MES, scPTZ, and neurotoxicity assays to determine the compound's anticonvulsant profile and therapeutic index.
-
Mechanism of Action Studies: If significant anticonvulsant activity is observed, further studies to elucidate the mechanism of action, such as electrophysiological assays on ion channels or receptor binding studies, would be warranted.
-
SAR Studies: The synthesis and evaluation of a focused library of analogs to explore the structure-activity relationships and optimize for potency and safety.
This technical guide provides a solid foundation for researchers to embark on the exploration of 5-(2,6-Dimethylphenyl)pyridin-2-ol and its potential as a novel therapeutic agent.
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